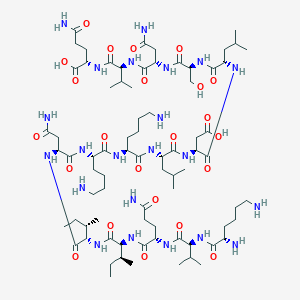

Tau Peptide (274-288)

Description

BenchChem offers high-quality Tau Peptide (274-288) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tau Peptide (274-288) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C77H138N22O23 |

|---|---|

Molecular Weight |

1740.1 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H138N22O23/c1-13-41(11)61(99-76(120)62(42(12)14-2)98-66(110)46(24-26-54(82)101)88-73(117)59(39(7)8)96-63(107)43(81)21-15-18-28-78)75(119)94-50(33-56(84)103)69(113)87-44(22-16-19-29-79)64(108)86-45(23-17-20-30-80)65(109)90-48(31-37(3)4)67(111)93-52(35-58(105)106)70(114)91-49(32-38(5)6)68(112)95-53(36-100)72(116)92-51(34-57(85)104)71(115)97-60(40(9)10)74(118)89-47(77(121)122)25-27-55(83)102/h37-53,59-62,100H,13-36,78-81H2,1-12H3,(H2,82,101)(H2,83,102)(H2,84,103)(H2,85,104)(H,86,108)(H,87,113)(H,88,117)(H,89,118)(H,90,109)(H,91,114)(H,92,116)(H,93,111)(H,94,119)(H,95,112)(H,96,107)(H,97,115)(H,98,110)(H,99,120)(H,105,106)(H,121,122)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-,61-,62-/m0/s1 |

InChI Key |

GAFMCYQDRJLARI-IBVRDLPUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

Role of Tau Peptide (274-288) in Alzheimer's disease

An In-depth Technical Guide on the Role of Tau Peptide (274-288) in Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs).[1][2][3] While the "amyloid cascade hypothesis" has long positioned Aβ as the primary initiator of AD pathology, there is a growing consensus that the dysfunction of the microtubule-associated protein tau is more closely correlated with cognitive decline and neurodegeneration.[4][5] Tau protein normally functions to stabilize microtubules in neuronal axons, but in AD and other "tauopathies," it becomes hyperphosphorylated, detaches from microtubules, and aggregates into insoluble paired helical filaments (PHFs), the main component of NFTs.[3][5][6]

Specific regions within the tau protein are critical for initiating this aggregation process. One of the most significant of these is the peptide sequence spanning residues 274-288 (KVQIINKKLDLSNVQ in the longest human tau isoform). This region, located in the second microtubule-binding repeat (R2), contains the highly amyloidogenic hexapeptide motif 275VQIINK280, also known as PHF6*.[4][7][8] This guide provides a detailed examination of the Tau (274-288) peptide's central role in AD pathogenesis, focusing on its aggregation mechanisms, associated cellular toxicity, and the experimental methodologies used for its study.

The PHF6 Motif: A Critical Nucleating Core*

The Tau (274-288) sequence is part of the microtubule-binding domain. Its significance stems from the inclusion of the PHF6* (275VQIINK280) motif. This hexapeptide is encoded by the alternatively spliced exon 10 and is therefore present only in four-repeat (4R) tau isoforms.[4][7] The PHF6* motif, along with the PHF6 motif (306VQIVYK311) in the third repeat (R3), are considered the two primary nucleating segments that drive the self-assembly and aggregation of the full-length tau protein.[4][7] These short, hydrophobic sequences have a strong propensity to form β-sheet structures, which serve as the foundation for the cross-β architecture of amyloid fibrils.[9][10]

Mechanism of Tau Aggregation Driven by PHF6*

The aggregation of tau is a nucleation-dependent polymerization process. The PHF6* and PHF6 motifs are believed to initiate this cascade by forming a "steric zipper" structure, where the side chains of the β-sheets interdigitate, creating a stable, self-propagating fibril core.[11]

Interaction with the PHF6 Motif

While both PHF6* and PHF6 are potent aggregators, studies suggest that the PHF6 motif in R3 has a stronger intrinsic aggregation propensity and plays a more dominant role in initiating and stabilizing tau aggregates.[4][7] However, the interaction between PHF6* and PHF6 is crucial for the aggregation of full-length tau.[7] Computational and experimental data indicate that heterodimers formed between peptides containing PHF6* and PHF6 are more stable than PHF6* homodimers, suggesting that these intermolecular interactions are a key early step in the aggregation pathway of 4R tau.[4][7]

Impact of Pathogenic Mutations

The importance of this region is underscored by the identification of disease-causing mutations within or near the PHF6* motif. For example, the ΔK280 mutation, which deletes a single lysine (B10760008) residue within the PHF6* sequence, is associated with a severe form of hereditary frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17).[4] This mutation enhances the propensity of tau to form filaments.[4] Studies have shown that the R2/ΔK280 mutant fragment binds more strongly to the R3/PHF6 fragment than the wild-type R2, potentially accelerating pathological aggregation.[4][7]

Caption: Tau aggregation pathway highlighting the role of PHF6 and PHF6* in nucleation.

Cellular Toxicity and Signaling Pathways

The aggregation of tau is not a benign process; it is intimately linked to neuronal dysfunction and death.[4] While large, insoluble NFTs were once considered the primary toxic species, evidence now points to smaller, soluble oligomeric forms of tau as the main drivers of neurotoxicity.[4][12]

Membrane Interaction and Disruption

The Tau (274-288) region contributes to the protein's interaction with cellular membranes. This interaction can disrupt membrane integrity and promote the formation of toxic protein-lipid complexes.[13] These complexes are more readily taken up by neighboring neurons than fibrillar tau, facilitating the prion-like spreading of tau pathology throughout the brain.[2][13]

Activation of Inflammatory Pathways

Aggregated tau, particularly fragments like PHF6, can activate neuroinflammatory responses. Studies have shown that aggregated PHF6 peptides potentiate the activation of the NLRP3 inflammasome in microglial cells.[14] This leads to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, contributing to the chronic neuroinflammation observed in AD brains.[14]

Interaction with Kinase Signaling Cascades

The Tau (274-288) region is also a docking site for kinases involved in its pathological hyperphosphorylation. The extracellular signal-regulated kinase (ERK2) has been shown to bind directly to this segment.[8] This interaction facilitates the phosphorylation of tau, which reduces its affinity for microtubules and promotes its dissociation and subsequent aggregation.[8][15] This creates a vicious cycle where Aβ can activate signaling pathways that lead to tau phosphorylation and aggregation, which in turn exacerbates neuronal damage.[1][3]

Caption: Signaling cascade involving Aβ, ERK, and the Tau (274-288) region.

Quantitative Data Summary

The following table summarizes key quantitative findings related to the aggregation and inhibition of tau peptides, including the PHF6* region.

| Parameter | Tau Fragment/Species | Method | Value/Result | Reference |

| Aggregation Kinetics | R3/wt (containing PHF6) | Thioflavin T (ThT) Assay | Strongest aggregation propensity compared to R2/wt and R2/ΔK280. | [4][7] |

| Aggregation Kinetics | R2/wt (containing PHF6) | Thioflavin T (ThT) Assay | Weaker aggregation propensity than R3/wt. | [4][7] |

| Aggregation Kinetics | R2/ΔK280 | Thioflavin T (ThT) Assay | Weaker aggregation propensity than R3/wt. | [4][7] |

| Dimer Stability | R3/wt Homodimer | Ion-Mobility Mass Spectrometry | Most stable dimer complex. | [4] |

| Dimer Stability | PHF6/PHF6 Heterodimer | Ion-Mobility Mass Spectrometry | Less stable than R3/wt homodimer, but more stable than R2/wt homodimers. | [4] |

| Inhibitor Efficacy | TAU-IN-1 | Cell-based Assay | EC50 = 325 nM | [16] |

| Inhibitor Efficacy | Tau-aggregation-IN-3 | Cell-based Assay | EC50 = 4.816 µM | [16] |

Key Experimental Protocols

The study of Tau (274-288) and its role in aggregation relies on a set of established biochemical and cell-based assays.

Thioflavin T (ThT) Aggregation Assay

This is the most common method for monitoring the kinetics of amyloid fibril formation in real-time.

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

-

Methodology:

-

Preparation: Recombinant tau peptide (e.g., containing the 274-288 sequence) is purified, often by size exclusion chromatography, to ensure a monomeric starting population.[17]

-

Reaction Setup: The peptide is incubated in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer) in a multi-well plate (typically 96- or 384-well format).[11][18] ThT dye is added to the reaction mixture.

-

Induction: Aggregation is often induced by the addition of a polyanionic cofactor like heparin or by vigorous shaking.[11][18] Reactions are typically carried out at 37°C.[11][19]

-

Measurement: The fluorescence intensity (Excitation: ~440 nm; Emission: ~485 nm) is measured at regular intervals using a plate reader.[19][20]

-

Analysis: The resulting kinetic curves (fluorescence vs. time) typically show a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady state), allowing for the quantification of aggregation rates.

-

Caption: Experimental workflow for a Thioflavin T (ThT) tau aggregation assay.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the aggregates formed at the end of an aggregation assay.

-

Principle: An electron beam is transmitted through an ultra-thin specimen to form an image, revealing the fine structure of the tau fibrils.

-

Methodology:

-

Sample Preparation: A small aliquot of the aggregated tau solution is applied to a carbon-coated copper grid.

-

Staining: The grid is washed, and a negative stain (e.g., uranyl acetate (B1210297) or phosphotungstic acid) is applied. The stain surrounds the fibrils, creating contrast.

-

Imaging: The grid is dried and then imaged using a transmission electron microscope. This allows for confirmation of fibril formation and characterization of their morphology (e.g., twisted, straight, paired helical).[4][11]

-

Cell Viability Assays

These assays are used to quantify the toxicity of different tau species (monomers, oligomers, fibrils) on cultured cells.

-

Principle: Metabolic activity, an indicator of cell viability, is measured by the conversion of a substrate into a colored or fluorescent product by cellular enzymes.

-

Methodology:

-

Cell Culture: Neuronal or neuron-like cells (e.g., SH-SY5Y, primary neurons) are cultured in a multi-well plate.[21]

-

Treatment: Cells are treated with different concentrations of the prepared tau peptide species for a defined period (e.g., 24-48 hours).

-

Assay: A viability reagent (e.g., MTT, resazurin) is added to the cells. After incubation, the absorbance or fluorescence is measured with a plate reader.

-

Analysis: A decrease in signal compared to untreated control cells indicates a reduction in cell viability, and thus, cytotoxicity of the tau species.[21][22]

-

Conclusion

The Tau peptide (274-288), and specifically its core PHF6* motif (275VQIINK280), is a critical driver of tau pathology in Alzheimer's disease and other 4R tauopathies. Its intrinsic propensity to form β-sheet structures, its crucial interaction with the PHF6 motif, and its role as a docking site for pathogenic kinases place it at the nexus of tau aggregation and toxicity. This region facilitates the initial nucleation events that lead to the formation of toxic oligomers and insoluble fibrils, which in turn propagate neuroinflammation and neuronal death. A thorough understanding of the biochemical and cellular mechanisms governed by this peptide sequence is essential for the rational design of therapeutics aimed at inhibiting tau aggregation and halting the progression of neurodegeneration in Alzheimer's disease.

References

- 1. Tau Acts as a Mediator for Alzheimer's Disease-Related Synaptic Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Pathogenic Tau and Aβ Protein Spreading in Alzheimer’s Disease [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane-mediated fibrillation and toxicity of the tau hexapeptide PHF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting tau in Alzheimer's disease: from mechanisms to clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Disease-associated patterns of acetylation stabilize tau fibril formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-specific Mini-Prion Model for Alzheimer’s Disease Tau Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tau-targeting therapies for Alzheimer disease: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. Aggregated Tau-PHF6 (VQIVYK) Potentiates NLRP3 Inflammasome Expression and Autophagy in Human Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biorxiv.org [biorxiv.org]

- 20. m.youtube.com [m.youtube.com]

- 21. US9696306B2 - Methods of reducing levels of tau - Google Patents [patents.google.com]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Role of Tau Peptide (274-288) in Neurofibrillary Tangle Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the Tau peptide spanning residues 274-288, a critical region implicated in the pathogenesis of Alzheimer's disease and other tauopathies. It consolidates current understanding of its mechanism, outlines key experimental protocols for its study, and presents a framework for quantitative data analysis.

The Critical Role of the Tau 274-288 Region

The microtubule-associated protein Tau is central to the stability of neuronal microtubules under normal physiological conditions.[1][2] However, in a class of neurodegenerative diseases known as tauopathies, Tau disengages from microtubules and assembles into insoluble, filamentous aggregates called neurofibrillary tangles (NFTs), a primary pathological hallmark of Alzheimer's disease.[3][4]

Specific regions of the Tau protein are disproportionately involved in initiating this aggregation cascade. The peptide sequence from residue 274 to 288 (KVQIINKKLDLSNVQ ) is of particular interest. This segment is located within the second microtubule-binding repeat (R2) and contains the hexapeptide motif 275-VQIINK-280. This motif, along with 306-VQIVYK-311 in the R3 region, is considered an aggregation "hotspot" essential for the formation of the β-sheet structures that underpin Tau fibrils.[5][6] The propensity of this region to self-aggregate is heavily influenced by post-translational modifications (PTMs), which can trigger conformational changes that lead to pathological assembly.[4][7]

Mechanism: From Modification to Aggregation

The aggregation of Tau is not a spontaneous event but a nucleation-dependent process that begins with a slow lag phase, followed by a rapid elongation phase.[4][8] The 274-288 region plays a pivotal role in this initial nucleation.

-

Post-Translational Modifications (PTMs): PTMs within this sequence can dramatically alter the electrostatic and conformational properties of Tau, reducing its affinity for microtubules and promoting self-assembly.[7][9] Acetylation of lysine (B10760008) residues is particularly pathogenic. Acetylation at Lysine 280 (K280) is strongly correlated with insoluble Tau formation.[10] Furthermore, mimicking acetylation at both K274 and K281 has been shown to induce Tau mislocalization from the axon to the dendrites, a key step in early pathology.[10][11]

-

Structural Transition: These modifications facilitate a conformational shift, exposing the hydrophobic VQIINK motif. This allows for intermolecular interactions, leading to the formation of β-sheet-rich oligomers. These oligomers act as "seeds," templating the misfolding of other Tau monomers and driving the rapid elongation into paired helical filaments (PHFs) and ultimately, NFTs.[12][13]

Experimental Protocols for Studying Tau (274-288) Aggregation

Investigating the aggregation kinetics of the Tau 274-288 peptide and the full-length protein requires robust and reproducible experimental models. The following sections detail standard in vitro and cell-based protocols.

In Vitro Aggregation: Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is the gold standard for monitoring the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.[14]

This protocol is a synthesized methodology based on established procedures.[15][16][17][18]

-

Reagent Preparation:

-

Tau Stock Solution: Prepare recombinant Tau protein (full-length or a fragment containing the 274-288 region) in a suitable buffer (e.g., PBS, pH 7.4). Determine the concentration using a BCA assay. For aggregation assays, a final concentration of 10-15 µM is common.[16][17]

-

Heparin Stock Solution: Prepare a 300 µM stock solution of heparin in aggregation buffer. Heparin is a polyanion used to induce Tau aggregation in vitro.[15] The final concentration is typically 2.5-10 µM.[14][16]

-

ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in dH₂O. This solution should be prepared fresh and filtered through a 0.2 µm syringe filter to remove any particulates.[14][18] The final concentration in the assay is typically 10-50 µM.[16][17]

-

Aggregation Buffer: Prepare the primary reaction buffer (e.g., PBS, pH 6.7-7.4). Some protocols include reducing agents like TCEP or DTT.[15][17]

-

-

Assay Setup:

-

Work in a 96-well, non-binding, black, clear-bottom microplate (e.g., Greiner-Bio #655900) to minimize protein adhesion and background fluorescence.[14]

-

In each well, combine the reagents to achieve the desired final concentrations in a total volume of 80-200 µL. A typical reaction mix per well would be: 10 µM Tau, 2.5 µM Heparin, and 10 µM ThT in PBS.[16]

-

Order of Addition: It is recommended to first mix the Tau protein with the buffer, followed by the addition of heparin (the inducer), and finally the ThT dye.[17]

-

Include control wells: (a) Buffer + ThT only (for baseline), (b) Tau + ThT (no inducer), (c) Buffer + Heparin + ThT.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Place the plate in a multi-mode microplate reader capable of fluorescence measurement and temperature control.

-

Settings:

-

Temperature: 37°C.[16]

-

Shaking: Continuous or intermittent shaking is critical to promote fibril formation. Example: 50 seconds linear shaking followed by 50 seconds orbital shaking.[16]

-

Fluorescence Reading: Measure fluorescence intensity at regular intervals (e.g., every 2-5 minutes).[16][19]

-

Wavelengths: Excitation at ~440-450 nm and Emission at ~480-510 nm.[15][16]

-

-

Continue monitoring for up to 72 hours or until the fluorescence signal reaches a plateau.[14]

-

The output of a ThT assay is a kinetic curve from which key quantitative parameters can be extracted. These are crucial for comparing the effects of mutations, PTMs, or potential inhibitor compounds.

| Parameter | Description | Unit | Example Value |

| Lag Time (t_lag) | The time required to form a stable nucleus before rapid elongation begins. | Hours | 8.5 |

| Max Slope (k_app) | The maximum rate of fibril elongation, derived from the steepest part of the curve. | RFU/hour | 5000 |

| Max Fluorescence (F_max) | The fluorescence intensity at the plateau, corresponding to the total amount of fibrils formed. | RFU | 65000 |

| t_1/2 | The time required to reach half of the maximal fluorescence signal. | Hours | 12.2 |

Cell-Based Tau Seeding Assay

To study Tau aggregation in a more biologically relevant context, cell-based models are used. These assays typically involve introducing exogenous, pre-formed Tau fibrils (PFFs) or aggregates containing the 274-288 region into cells that express a soluble form of Tau. The PFFs act as "seeds," templating the aggregation of the endogenous Tau.[12][20]

-

Cell Culture: Culture cells (e.g., HEK293 or neuronal lines) stably or transiently expressing a fluorescently-tagged full-length Tau construct.

-

Seed Preparation: Generate Tau PFFs in vitro using the ThT assay protocol described above, but without the ThT dye. Fragment the mature fibrils into smaller seeds via sonication.

-

Transduction: Add the prepared Tau seeds to the cell culture medium. The cells will internalize the seeds.

-

Incubation: Incubate the cells for a period (e.g., 48-72 hours) to allow for the seeded aggregation of the intracellular Tau.

-

Lysis and Fractionation:

-

Lyse the cells using a buffer containing a mild detergent (e.g., Triton X-100).

-

Perform sequential centrifugation to separate the soluble and insoluble fractions of Tau. A common method involves an initial low-speed spin to remove nuclei, followed by ultracentrifugation (e.g., 100,000 x g) to pellet the insoluble, aggregated Tau.[20]

-

-

Quantification: Analyze the amount of Tau in the soluble and insoluble fractions using Western blotting or ELISA. The ratio of insoluble to total Tau provides a quantitative measure of seeding efficiency.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. Targeting tau in Alzheimer's disease: from mechanisms to clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Impact of Tau on Neurovascular Pathology in Alzheimer's Disease [frontiersin.org]

- 4. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]

- 5. biorxiv.org [biorxiv.org]

- 6. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 7. The Role of Post-Translational Modifications on the Structure and Function of Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer's cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 10. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons [bmbreports.org]

- 11. The complexity of tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Towards a Mechanistic Model of Tau-Mediated Pathology in Tauopathies: What Can We Learn from Cell-Based In Vitro Assays? [mdpi.com]

- 13. Amyloidogenesis of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 15. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 17. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 18. protocols.io [protocols.io]

- 19. med.upenn.edu [med.upenn.edu]

- 20. Frontiers | Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells [frontiersin.org]

An In-Depth Technical Guide to the Post-Translational Modifications of Tau Peptide (274-288)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, the most prominent being Alzheimer's disease. The functional and pathological properties of Tau are intricately regulated by a variety of post-translational modifications (PTMs). This technical guide focuses on the critical region of Tau spanning amino acids 274-288 (sequence: KVQIINKKLDLSNVQ in the 2N4R isoform), a segment within the second microtubule-binding repeat (R2) that is increasingly recognized for its role in Tau aggregation and pathology. This document provides a comprehensive overview of the known PTMs within this peptide, their functional consequences, the signaling pathways that govern them, and detailed experimental protocols for their investigation.

Post-Translational Modifications of Tau Peptide (274-288)

The Tau (274-288) peptide is a hotspot for several critical PTMs, most notably acetylation and ubiquitination. These modifications significantly influence Tau's propensity to aggregate, its interaction with microtubules, and its overall contribution to neurodegeneration.

Acetylation

Acetylation of lysine (B10760008) (K) residues within the microtubule-binding region of Tau is a key pathological modification that neutralizes their positive charge, thereby promoting Tau aggregation and impairing its ability to stabilize microtubules.[1][2] Within the 274-288 region, two key acetylation sites have been identified:

-

Lysine 274 (K274): Acetylation at this site is strongly associated with memory loss and dementia in Alzheimer's disease.[1][2] Studies using acetylation-mimicking mutations (K274Q) have demonstrated that this modification enhances Tau aggregation and increases the cytotoxicity of Tau oligomers.[1]

-

Lysine 280 (K280): While just outside the 274-288 peptide boundary, acetylation at K280 is frequently studied in conjunction with K274 and K281 and is known to promote pathological Tau aggregation.[3]

-

Lysine 281 (K281): Similar to K274, acetylation at K281 is abnormally elevated in Alzheimer's disease brains and contributes to memory deficits and synaptic plasticity disruption.[2]

Ubiquitination

Ubiquitination, the attachment of ubiquitin to lysine residues, is another crucial PTM that can signal for protein degradation or modulate protein function. Within the Tau (274-288) peptide, the following ubiquitination site has been identified:

-

Lysine 274 (K274): The E3 ligase CHIP (carboxyl terminus of Hsp70-interacting protein) has been shown to ubiquitinate phosphorylated Tau at several sites, including K274.[4] This modification can influence Tau aggregation and clearance.

Other Potential Modifications

While acetylation and ubiquitination are the most extensively studied PTMs in this region, other modifications such as phosphorylation, methylation, and glycosylation are known to occur on Tau and could potentially affect residues within or near the 274-288 sequence. However, specific evidence for these PTMs directly within this 15-amino acid peptide is less documented in the current literature.

Quantitative Data on the Effects of PTMs

The functional consequences of PTMs on the Tau (274-288) peptide have been investigated using various in vitro and in vivo models. The following table summarizes the key quantitative findings.

| Post-Translational Modification | Site(s) | Experimental Model | Key Quantitative Finding(s) | Reference(s) |

| Acetylation | K274, K281 | Transgenic mice (tauKQ) expressing human Tau with lysine-to-glutamine mutations to mimic acetylation. | Exhibited significant memory deficits and impaired hippocampal long-term potentiation (LTP). | [2] |

| Acetylation | K274 | In vitro study with K274Q acetylation-mimicking mutation. | Strongly reduced the ability of Tau to bind to and polymerize tubulin. Significantly decreased the critical concentration for liquid-liquid phase separation, an initial step in aggregation. | [1] |

| Ubiquitination | K274 | In vitro ubiquitination assay with CHIP E3 ligase. | CHIP mediates ubiquitination at K274, particularly after Tau is phosphorylated by GSK-3β. | [4] |

Signaling Pathways Regulating PTMs on Tau (274-288)

The modification of residues within the Tau (274-288) peptide is regulated by a complex interplay of enzymes, including kinases, acetyltransferases, and ubiquitin ligases.

Acetylation Signaling

The acetylation state of Tau is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).

-

p300/CBP: The acetyltransferases p300 and CREB-binding protein (CBP) have been shown to directly acetylate Tau, including residues within the microtubule-binding region.[5]

-

SIRT1: Sirtuin 1 (SIRT1), a class III HDAC, can deacetylate Tau. Inhibition of SIRT1 leads to increased Tau acetylation and accumulation of phosphorylated Tau.[6][7]

Ubiquitination Signaling

The ubiquitination of Tau is primarily mediated by the E3 ubiquitin ligase CHIP, which often works in concert with molecular chaperones.

-

CHIP (STUB1): The E3 ligase CHIP targets phosphorylated Tau for ubiquitination, which can lead to its degradation by the proteasome.[1][8] This process is crucial for maintaining Tau homeostasis.

References

- 1. d-nb.info [d-nb.info]

- 2. RhoA/ROCK/GSK3β Signaling: A Keystone in Understanding Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons [bmbreports.org]

- 6. Acetylation of Tau Inhibits Its Degradation and Contributes to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT1: A Novel Way to Target Tau? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Phosphorylation Landscape of Tau Peptide (274-288): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the phosphorylation sites within the Tau peptide sequence 274-288 (human Tau, 2N4R isoform), with a primary focus on Serine 289 (Ser289). This region is of significant interest in the study of tauopathies, including Alzheimer's disease, due to its role in Tau aggregation and microtubule binding. This document is intended for researchers, scientists, and drug development professionals actively engaged in neurodegenerative disease research.

Executive Summary

The microtubule-associated protein Tau is subject to numerous post-translational modifications, with phosphorylation being the most extensively studied. Aberrant hyperphosphorylation of Tau is a pathological hallmark of several neurodegenerative diseases, leading to the formation of neurofibrillary tangles (NFTs). The peptide sequence 274-KVQIINKKLDLSNVQ-288, located within the R2 repeat domain of Tau, contains key residues that, when phosphorylated, can significantly impact Tau's structure and function. This guide synthesizes current research on the phosphorylation of this peptide, detailing the identified phosphorylation sites, the kinases responsible, the downstream pathological effects, and the experimental methodologies used for their study.

Phosphorylation Sites and Their Functional Impact

The primary phosphorylation site identified within the Tau peptide (274-288) is Serine 289 (Ser289) . While other potential phosphorylation sites exist, the bulk of current research focuses on the significant consequences of Ser289 phosphorylation.

Effects of Ser289 Phosphorylation

Phosphorylation of Ser289 has been demonstrated to be a critical event in promoting Tau pathology. The primary effects are summarized below.

Table 1: Effects of Phosphorylation at Ser289

| Effect | Description | Quantitative Data |

| Enhanced Oligomerization & Aggregation | Phosphorylation at Ser289 significantly accelerates the formation of soluble Tau oligomers, which are considered the most toxic species. This is achieved by increasing both intramolecular and intermolecular interactions, leading to a more compact monomeric structure and enhanced β-sheet formation in dimers.[1] | While direct fold-change values for the 274-288 peptide are not consistently reported, studies on the R2 repeat domain containing Ser289 show a significant increase in the rate of oligomerization.[1][2] |

| Altered Microtubule Binding | Phosphorylation within the microtubule-binding region, including at Ser289, is known to reduce Tau's affinity for microtubules. This leads to the detachment of Tau from microtubules, disrupting their stability and increasing the pool of unbound Tau available for aggregation.[3] | Specific dissociation constants (Kd) for the phosphorylated 274-288 peptide are not readily available in the literature. However, molecular dynamics simulations indicate a significant reduction in binding affinity.[3] |

| Structural Changes | Phosphorylation at Ser289 induces a conformational change in the Tau peptide, promoting a transition from a random coil to a more ordered, aggregation-prone structure.[1][2] | Molecular dynamics simulations show an increase in β-sheet content upon phosphorylation.[1][2] |

| Role of Cations | The negatively charged phosphate (B84403) group at Ser289 can interact with cations (e.g., Na+), forming a bridge between two phosphorylated Tau molecules. This cation bridge is suggested to play a role in stabilizing Tau dimers and promoting further oligomerization.[1] | This is a qualitative observation from simulation studies. |

Signaling Pathways in Tau (274-288) Phosphorylation

Several kinases have been identified that can phosphorylate residues within the Tau 274-288 peptide, with a primary focus on Ser289. Understanding the upstream signaling pathways that activate these kinases is crucial for developing targeted therapeutics.

Kinases Targeting Ser289

-

Casein Kinase 1 Delta (CK1δ): CK1δ is a serine/threonine kinase that has been shown to phosphorylate Tau at multiple sites, including Ser289.[1][4][5] Elevated levels of CK1δ have been observed in the brains of Alzheimer's disease patients.[6][7]

-

Checkpoint Kinases 1 and 2 (Chk1/Chk2): These kinases are key components of the DNA damage response pathway. Upon DNA damage, Chk1 and Chk2 are activated and have been shown to phosphorylate Tau, including at sites within the microtubule-binding domain.[8][9][10]

-

Glycogen Synthase Kinase 3 Beta (GSK3β): GSK3β is a proline-directed serine/threonine kinase that is a major contributor to Tau hyperphosphorylation in Alzheimer's disease.[11][12][13][14] Its activity is regulated by various signaling pathways, including insulin (B600854) and Wnt signaling.

References

- 1. Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease [frontiersin.org]

- 6. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Dynamics Simulation of Tau Peptides for the Investigation of Conformational Changes Induced by Specific Phosphorylation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A DNA damage-activated checkpoint kinase phosphorylates tau and enhances tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global Analysis of Phosphorylation of Tau by the Checkpoint Kinases Chk1 and Chk2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | GSK3β and Tau Protein in Alzheimer’s Disease and Epilepsy [frontiersin.org]

Acetylation of Lysine Residues in Tau Peptide (274-288): A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of the Tau protein, particularly acetylation of lysine (B10760008) residues within its microtubule-binding region (MTBR), is increasingly recognized as a critical factor in the pathogenesis of Alzheimer's disease (AD) and other tauopathies. This technical guide focuses on the acetylation of specific lysine residues within the Tau peptide spanning amino acids 274-288 (sequence: VQIINKKLDLSNVQ in the 2N4R isoform). This region, encompassing the amyloidogenic motif 275VQIINK280, is a hotspot for acetylation at lysines K274, K280, and K281. Acetylation at these sites neutralizes their positive charge, leading to profound consequences for Tau's physiological function and its propensity to aggregate into pathological fibrils. This document provides a comprehensive overview of the enzymatic regulation of acetylation in this peptide, its impact on Tau biology, detailed experimental protocols for its study, and quantitative data from seminal research, aiming to equip researchers with the knowledge to investigate this key modification in the context of neurodegenerative disease and drug discovery.

Introduction: The Significance of Tau Acetylation in Peptide 274-288

The microtubule-associated protein Tau is essential for stabilizing microtubules in neuronal axons. However, in a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease, Tau detaches from microtubules and aggregates into neurofibrillary tangles (NFTs), a hallmark pathology. While hyperphosphorylation has long been considered the primary driver of Tau pathology, recent evidence highlights lysine acetylation as a crucial upstream event.

The peptide sequence 274-288 is located within the second microtubule-binding repeat (R2) of the most common Tau isoform in the adult human brain (2N4R). This region is critical for both microtubule interaction and pathological aggregation. Specifically, the subsequence 275VQIINK280 is a known amyloidogenic motif that contributes to the formation of the core of paired helical filaments (PHFs) found in NFTs.[1] Acetylation of lysine residues K274, K280, and K281 within and near this motif has been identified in brain tissue from AD patients and is strongly associated with pathological Tau species.[2][3] This modification is thought to be an early event in the disease cascade, preceding extensive phosphorylation and aggregation.[4]

Enzymatic Regulation of Tau Acetylation

The acetylation state of lysine residues in the Tau 274-288 peptide is dynamically regulated by the opposing activities of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs).

Acetyltransferases: p300/CBP

The primary enzymes responsible for acetylating Tau are the closely related histone acetyltransferases p300 and CREB-binding protein (CBP).[1][5] These enzymes transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues. Elevated p300/CBP activity has been observed in the brains of patients with tauopathies.[1] Overexpression of p300/CBP in cellular models leads to increased Tau acetylation, accumulation, and secretion.[6] Conversely, inhibition of p300/CBP can reduce Tau acetylation and levels.[4][7]

Deacetylases: SIRT1 and HDAC6

The removal of acetyl groups from Tau is primarily mediated by two deacetylases: Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, and Histone Deacetylase 6 (HDAC6).[1]

-

SIRT1: SIRT1 has been shown to deacetylate acetylated lysines in the region of 264-287.[7] Reduced SIRT1 levels have been reported in AD brains, which may contribute to the hyperacetylation of Tau.[1] Overexpression of SIRT1 can reduce levels of acetylated Tau and attenuate the spread of Tau pathology in mouse models.[8][9] SIRT1-mediated deacetylation can also promote the ubiquitination and subsequent proteasomal degradation of Tau.[10]

-

HDAC6: HDAC6 also plays a role in Tau deacetylation.[1] Inhibition of HDAC6 has been shown to increase Tau acetylation.[11] However, the interplay between HDAC6 and SIRT1 in regulating specific Tau acetylation sites is complex and an area of active research.

The balance between p300/CBP and SIRT1/HDAC6 activity is therefore critical in determining the acetylation status of Tau peptide 274-288 and, consequently, its pathological potential.

Pathological Impact of Acetylation on Tau Peptide 274-288

Acetylation of K274, K280, and K281 has profound consequences for Tau's structure, function, and aggregation propensity.

Reduced Microtubule Binding

Lysine residues in the MTBR are positively charged and crucial for the electrostatic interaction between Tau and the negatively charged surface of microtubules. Acetylation neutralizes this positive charge, weakening the affinity of Tau for microtubules.[1][12] This "loss-of-function" mechanism contributes to microtubule instability and disrupts axonal transport, leading to neuronal dysfunction.[1]

Promotion of Tau Aggregation

Acetylation within the 274-288 peptide region promotes a "gain-of-toxic-function" by increasing Tau's propensity to aggregate.[2][13] Several mechanisms contribute to this:

-

Conformational Changes: Charge neutralization induces conformational changes in the Tau protein, exposing the amyloidogenic 275VQIINK280 motif.[1]

-

Increased β-sheet Formation: Studies have shown that acetylation of K280 increases the propensity of the surrounding peptide to form β-sheet structures, which are the building blocks of amyloid fibrils.[14][15]

-

Stabilization of Fibrils: Cryo-electron microscopy studies have revealed that acetylated lysine residues can form stabilizing interactions within the fibril core, thereby promoting rapid fibril assembly.[16]

-

Impaired Degradation: Acetylation can interfere with the ubiquitination of lysine residues, a key step in targeting proteins for degradation by the ubiquitin-proteasome system (UPS).[10] This leads to the accumulation of Tau.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the acetylation of Tau peptide 274-288 and its functional consequences.

Table 1: Mass Spectrometric Identification of Acetylation Sites in Tau Peptide 274-288

| Lysine Residue | Sample Source | Method | Key Finding | Reference |

| K274 | rTg4510 mouse brain | ESI-MS/MS | Identified acetylated peptide HQPGGGKAcVQIINK. | [3] |

| K280 | In vitro acetylated recombinant Tau | nanoLC/nanospray/MS/MS | Identified as a major site of acetylation. | [13] |

| K280 | Human AD brain | Immunohistochemistry | Acetylated K280 is specifically associated with insoluble, Thioflavin-positive tau aggregates. | [2][13] |

| K281 | Human AD brain | ESI-MS/MS | Identified acetylated peptide KAcLDLSNVQSK with a high Mascot score. | [3] |

Table 2: Functional Impact of Acetylation on Tau

| Experiment | Tau Construct | Modification | Quantitative Effect | Reference |

| Microtubule Assembly Assay | K18 (MTBR) | Acetylated with CBP | Significantly impaired ability to promote microtubule assembly compared to native K18. | [13] |

| Fibrillization Assay (ThT) | K18 (MTBR) | Acetylated with CBP | Showed a significant increase in Thioflavin T fluorescence over time, indicating enhanced fibrillization compared to native K18. | [2] |

| In Silico Analysis | Full-length Tau | K274Q, K280Q, K281Q (acetylation mimics) | Predicted to be in a region of amyloid formation (codons 274-279). | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the acetylation of Tau peptide 274-288.

In Vitro Acetylation of Tau Protein

This protocol describes the enzymatic acetylation of recombinant Tau protein using the acetyltransferase p300/CBP.

Materials:

-

Recombinant full-length Tau protein (e.g., 2N4R isoform) or Tau fragments (e.g., K18).

-

Recombinant p300 or CBP enzyme.

-

Acetyl-Coenzyme A (Acetyl-CoA).

-

Acetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

SDS-PAGE and Western blot reagents.

-

Anti-acetyl-lysine antibody.

-

Anti-Tau antibody.

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube:

-

Recombinant Tau protein (1-5 µg).

-

Recombinant p300/CBP (0.1-0.5 µg).

-

Acetyl-CoA (50-100 µM).

-

Acetylation buffer to a final volume of 20-50 µL.

-

-

Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.

-

Stop the reaction by adding SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Coomassie blue staining or Western blotting.

-

For Western blotting, probe one membrane with an anti-acetyl-lysine antibody to detect acetylated Tau and another with a total Tau antibody as a loading control.

Identification of Acetylation Sites by Mass Spectrometry

This protocol outlines the general workflow for identifying specific acetylated lysine residues in Tau from biological samples or in vitro reactions.

Materials:

-

Acetylated Tau sample (from in vitro reaction, immunoprecipitated from cells, or purified from tissue).

-

SDS-PAGE reagents.

-

In-gel digestion reagents (e.g., trypsin, Lys-C).

-

LC-MS/MS system (e.g., nanoLC coupled to an Orbitrap mass spectrometer).

-

Database search software (e.g., Mascot, Sequest).

Procedure:

-

Protein Separation: Separate the Tau protein sample by SDS-PAGE and visualize the band by Coomassie blue staining.

-

Band Excision and In-Gel Digestion: Excise the Tau protein band from the gel. Destain, reduce, alkylate, and digest the protein overnight with a protease such as trypsin or Lys-C.

-

Peptide Extraction: Extract the resulting peptides from the gel slices.

-

LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database containing the Tau sequence. Specify acetylation of lysine as a variable modification in the search parameters.

-

Site Localization: Manually validate the MS/MS spectra for peptides identified as acetylated to confirm the precise location of the acetyl group on the lysine residue.

Cell-Based Tau Aggregation Assay

This protocol describes a method to assess the impact of acetylation on Tau aggregation within a cellular context, often using overexpression systems.

Materials:

-

HEK293 or SH-SY5Y cells.

-

Expression vectors for wild-type Tau and acetylation-mimic Tau mutants (e.g., K274Q, K280Q, K281Q).

-

Transfection reagent.

-

Cell lysis buffer (containing protease and phosphatase inhibitors).

-

Reagents for filter trap assay or immunofluorescence.

-

Thioflavin S (ThS) for staining aggregates.

Procedure:

-

Cell Culture and Transfection: Culture HEK293 or SH-SY5Y cells and transfect them with plasmids encoding wild-type Tau or acetylation-mimic mutants.

-

Cell Lysis: After 24-48 hours of expression, lyse the cells in a buffer containing detergents (e.g., Triton X-100, Sarkosyl) to separate soluble and insoluble Tau fractions.

-

Analysis of Aggregation:

-

Filter Trap Assay: Pass the cell lysates through a cellulose (B213188) acetate (B1210297) membrane. Insoluble aggregates will be trapped on the membrane. Detect the trapped aggregates by dot blotting with a Tau antibody.

-

Immunofluorescence: Fix the cells and stain with an anti-Tau antibody to visualize the distribution of Tau. Co-stain with Thioflavin S, a dye that fluoresces upon binding to β-sheet-rich structures like amyloid aggregates, to specifically detect fibrillar Tau.

-

-

Quantification: Quantify the amount of aggregated Tau from the filter trap assay by densitometry or count the number of ThS-positive cells in the immunofluorescence experiment.

Conclusion and Future Directions

The acetylation of lysine residues K274, K280, and K281 within the Tau peptide 274-288 represents a critical pathological modification that disrupts normal Tau function and potently promotes its aggregation. This process is tightly regulated by the acetyltransferases p300/CBP and the deacetylases SIRT1 and HDAC6. Understanding the molecular mechanisms by which acetylation exerts its effects and the regulatory networks that control it offers promising avenues for therapeutic intervention in AD and other tauopathies.

Future research should focus on:

-

Developing highly specific inhibitors of p300/CBP or activators of SIRT1 that can cross the blood-brain barrier.

-

Elucidating the crosstalk between acetylation and other post-translational modifications, such as phosphorylation, in this specific Tau region.

-

Developing sensitive biomarkers, potentially based on the detection of acetylated Tau peptides in cerebrospinal fluid or plasma, for early diagnosis and monitoring of disease progression.

By focusing on the acetylation of this critical 274-288 peptide region, the research and drug development community can advance the pursuit of novel and effective therapies for devastating neurodegenerative diseases.

References

- 1. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Critical Role of Acetylation in Tau-Mediated Neurodegeneration and Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promoting tau secretion and propagation by hyperactive p300/CBP via autophagy-lysosomal pathway in tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylated Tau Protein: A New Piece in the Puzzle between Brain Ischemia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1 Deacetylates Tau and Reduces Pathogenic Tau Spread in a Mouse Model of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT1 Deacetylates Tau and Reduces Pathogenic Tau Spread in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons [bmbreports.org]

- 11. researchgate.net [researchgate.net]

- 12. Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The acetylation of tau inhibits its function and promotes pathological tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Molecular Insights into the Differential Effects of Acetylation on the Aggregation of Tau Microtubule-Binding Repeats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Disease-associated patterns of acetylation stabilize tau fibril formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Silico Evaluation of Acetylation Mimics in the 27 Lysine Residues of Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Interaction: A Technical Guide to Tau Peptide (274-288) Engagement with Tubulin and Microtubules

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular interactions between the critical Tau peptide fragment 274-288, encompassing the highly-studied VQIINK motif, and its primary physiological partners, tubulin and microtubules. This document is intended for researchers, scientists, and drug development professionals engaged in neurodegenerative disease research, particularly those focusing on tauopathies.

Executive Summary

The Tau protein's interaction with microtubules is fundamental to neuronal health, ensuring the stability and integrity of the cytoskeleton. Pathological aggregation of Tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The microtubule-binding region (MTBR) of Tau is central to both its physiological function and its pathological aggregation. Within this region, the peptide sequence 274-288 (Sequence: GKVQIINKKLDL) of the R2 repeat is a critical determinant of microtubule binding. This guide synthesizes key findings on the binding characteristics, provides detailed experimental protocols for studying this interaction, and visually represents the underlying molecular and experimental logic.

Molecular Interaction and Binding Affinity

The Tau peptide 274-288, which includes the hexapeptide motif 275VQIINK280 (also known as PHF6*), is a primary site of interaction with tubulin. Nuclear Magnetic Resonance (NMR) spectroscopy studies have demonstrated that upon the addition of microtubules, the signals corresponding to residues 275-284 of Tau are broadened to the point of being undetectable.[1] This phenomenon indicates a tight binding interaction between this specific Tau segment and the microtubule lattice.[1]

While a precise dissociation constant (Kd) for the isolated 274-288 peptide is not extensively documented in the literature, studies on larger Tau fragments and the full-length protein provide valuable context for its binding affinity. A Tau fragment composed of residues 208-324, which includes the 274-288 sequence, binds to microtubules with a high, submicromolar affinity.[1] Furthermore, Fluorescence Resonance Energy Transfer (FRET) assays with full-length Tau have determined a stoichiometric dissociation constant of approximately 1.0 ± 0.5 µM.[2] Isothermal Titration Calorimetry (ITC) studies on the interaction of full-length Tau with tubulin have revealed a high-affinity binding site with a Tau:tubulin stoichiometry of 0.2. These findings underscore the significant contribution of the 274-288 region to the overall high-affinity interaction of Tau with microtubules.

Quantitative Binding Data Summary

| Interacting Molecules | Experimental Method | Reported Affinity (Kd) / Stoichiometry | Reference |

| Full-length Tau and Microtubules | FRET | 1.0 ± 0.5 µM | [2] |

| Tau Fragment (208-324) and Microtubules | NMR Spectroscopy | Submicromolar | [1] |

| Full-length Tau and Tubulin | Isothermal Titration Calorimetry (ITC) | High-affinity site with n = 0.2 | |

| Tau Fragment (275-284) and Microtubules | NMR Spectroscopy | Tight binding (qualitative) | [1] |

Experimental Methodologies for Studying Tau-Tubulin Interactions

A variety of biophysical techniques are employed to characterize the interaction between Tau peptides and tubulin/microtubules. Below are detailed protocols for key experimental approaches.

Microtubule Co-sedimentation Assay

This assay is a robust method to determine the binding of a peptide to microtubules by separating microtubule-bound peptide from the unbound fraction via ultracentrifugation.

Protocol:

-

Tubulin Polymerization:

-

Resuspend purified tubulin to a concentration of 1-2 mg/mL in a polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8).

-

Add 1 mM GTP and 10% glycerol (B35011) (optional, to promote polymerization).

-

Incubate at 37°C for 30 minutes to induce microtubule formation.

-

Stabilize the newly formed microtubules by adding 20 µM of a taxane, such as paclitaxel, and incubate for another 15-30 minutes at 37°C.

-

-

Binding Reaction:

-

In a series of centrifuge tubes, add a fixed concentration of the taxol-stabilized microtubules (e.g., 5 µM).

-

Add varying concentrations of the Tau peptide (274-288) to each tube. Include a control tube with no peptide.

-

Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.

-

-

Separation:

-

Prepare a cushion buffer (e.g., BRB80 with 40% glycerol and 20 µM paclitaxel) in ultracentrifuge tubes.

-

Carefully layer the reaction mixtures onto the cushion buffer.

-

Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 25°C to pellet the microtubules and any bound peptide.

-

-

Analysis:

-

Carefully collect the supernatant, which contains the unbound peptide.

-

Wash the pellet to remove any remaining supernatant.

-

Resuspend the pellet, containing the microtubules and bound peptide, in a suitable buffer.

-

Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the Tau peptide.

-

Quantify the band intensities to determine the fraction of bound peptide at each concentration. The data can be used to calculate the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (Tau peptide) to a macromolecule (tubulin), providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation:

-

Dialyze both the purified tubulin and the synthesized Tau peptide (274-288) extensively against the same buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0) to minimize heat of dilution effects.

-

Determine the precise concentrations of both tubulin and the peptide using a reliable method (e.g., UV-Vis spectroscopy or amino acid analysis).

-

Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

-

-

ITC Experiment Setup:

-

Load the tubulin solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the Tau peptide solution (e.g., 100-500 µM, typically 10-fold higher than the tubulin concentration) into the injection syringe.

-

Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.

-

-

Titration:

-

Perform an initial small injection to eliminate any artifacts from syringe placement, and discard this data point during analysis.

-

Proceed with a series of injections of the Tau peptide into the tubulin solution. The heat change upon each injection is measured.

-

After the titration is complete, perform a control experiment by injecting the peptide into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of peptide to tubulin).

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument. This will yield the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Visualizing the Process: Workflows and Interactions

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the proposed molecular interactions.

Caption: Workflow for the microtubule co-sedimentation assay.

Caption: Molecular interaction of Tau peptide with tubulin and microtubules.

Implications for Drug Development

A thorough understanding of the interaction between the Tau 274-288 region and microtubules is paramount for the development of therapeutics targeting tauopathies. This region represents a potential target for small molecules or peptidomimetics designed to either stabilize the physiological Tau-microtubule interaction or to prevent the conformational changes that lead to pathological aggregation. The experimental protocols detailed herein provide a framework for screening and characterizing such therapeutic candidates. By quantifying how a compound modulates the binding of this critical Tau peptide to microtubules, researchers can gain valuable insights into its mechanism of action and potential efficacy.

References

Structural Analysis of Tau Peptide (274-288) Aggregates: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide provides an in-depth examination of the structural characteristics and analysis of aggregates formed by the Tau peptide fragment encompassing residues 274-288. This region, containing the highly amyloidogenic 275VQIINK280 (PHF6*) motif, is critical for the initiation of Tau aggregation, a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease.

Introduction: The Significance of the Tau (274-288) Region

The microtubule-associated protein Tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies. Under pathological conditions, this intrinsically disordered protein misfolds and assembles into insoluble, filamentous aggregates.[1][2] The microtubule-binding region (MTBR) of Tau is particularly prone to aggregation. Within the second repeat (R2) of the MTBR lies the peptide sequence 274-288 (KVQIINKKLDL), which includes the hexapeptide motif 275VQIINK280, also known as PHF6*.[3][4][5] This motif is a critical nucleation site, demonstrating a high propensity to transition from a random coil to a β-sheet structure, which is the foundational event in the formation of paired helical filaments (PHFs).[5][6] Understanding the structural biology of aggregates originating from this specific peptide is paramount for developing targeted diagnostics and therapeutics.

The Aggregation Pathway: From Monomer to Fibril

The aggregation of the Tau (274-288) peptide follows a nucleation-dependent polymerization model. Monomeric peptides, which are largely unstructured in solution, undergo a conformational change to form β-sheet-rich oligomers.[6][7] These oligomers act as seeds, recruiting other monomers and elongating into larger protofilaments and, eventually, mature fibrils. This process can be monitored in real-time using various biophysical techniques.

Experimental Techniques for Structural Analysis

A multi-faceted approach employing several biophysical and imaging techniques is necessary to fully characterize the structure of Tau (274-288) aggregates. The following sections detail the protocols and key data derived from these essential methods.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.[8][9][10] ThT dye intercalates with β-sheet structures, resulting in a characteristic increase in fluorescence emission.

Experimental Protocol:

-

Reagent Preparation : Prepare a stock solution of Tau (274-288) peptide in an appropriate buffer (e.g., 10 mM HEPES, pH 7.5, 5 mM DTT). Prepare solutions of an aggregation inducer (e.g., heparin) and Thioflavin T.

-

Reaction Mixture : In a 96- or 384-well black, clear-bottom plate, mix reagents to final concentrations, for example: 10 µM Tau peptide, 2.5-30 µM Heparin, and 10-20 µM ThT.[8][9][11]

-

Incubation and Measurement : Place the plate in a fluorescence plate reader pre-set to 37°C.[8][11]

-

Data Acquisition : Monitor fluorescence intensity every 2-5 minutes with excitation at ~440-450 nm and emission at ~480-485 nm.[8][9] The reaction is typically monitored for several hours to capture the full kinetic curve (lag phase, exponential growth, and plateau).

Data Presentation:

| Kinetic Parameter | Description | Typical Value Range |

| Lag Time (tlag) | Time before the onset of rapid aggregation. | Minutes to hours |

| Rate Constant (kapp) | The maximum rate of fibril growth. | Varies with conditions |

| Amplitude | The maximum fluorescence intensity at the plateau phase. | Relative Fluorescence Units (RFU) |

| Table 1: Key kinetic parameters derived from ThT fluorescence assays. |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for determining the secondary structure of proteins by analyzing the vibrations of their amide bonds. The amide I band (1600-1700 cm-1) is particularly sensitive to secondary structure.

Experimental Protocol:

-

Sample Preparation : Prepare a concentrated solution of Tau (274-288) aggregates.

-

Data Acquisition : Place a small aliquot of the sample onto the crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

-

Spectral Analysis : Collect spectra and analyze the amide I region. A peak around 1620-1630 cm-1 is indicative of intermolecular β-sheet structure, characteristic of amyloid fibrils, while a peak around 1640-1645 cm-1 corresponds to a random coil conformation.[5][6][12]

Data Presentation:

| Secondary Structure | FTIR Amide I Peak Position (cm-1) | State of Tau (274-288) |

| Random Coil | ~1645 | Soluble, Monomeric |

| Intermolecular β-Sheet | ~1625 | Aggregated, Fibrillar |

| Antiparallel β-Sheet | ~1630 and ~1685 | Mature Aggregates[13] |

| Table 2: Correlation of FTIR amide I band positions with the secondary structure of Tau (274-288). |

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of aggregate morphology at nanometer resolution, allowing for the characterization of fibril width, length, and helicity.[14][15]

Experimental Protocol:

-

Sample Preparation : Apply a small volume (3-5 µL) of the Tau (274-288) aggregate solution to a carbon-coated copper grid for 1-2 minutes.

-

Wicking : Carefully remove excess sample using filter paper.

-

Staining : Apply a drop of negative stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.

-

Final Wicking : Remove excess stain with filter paper and allow the grid to air dry completely.

-

Imaging : Visualize the grid using a transmission electron microscope at an appropriate magnification.

Data Presentation:

| Morphological Feature | Description | Typical Observation for Tau Aggregates |

| Fibril Width | The diameter of the individual filaments. | 10 - 25 nm[15] |

| Periodicity / Crossover | The distance of one full helical turn in twisted fibrils. | 60 - 80 nm for larger constructs[15][16] |

| Structure Type | Overall shape of the filaments. | Straight filaments, twisted ribbons, paired helical filaments (PHFs).[15][17] |

| Table 3: Morphological characteristics of Tau aggregates observed by TEM. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on the structure, dynamics, and intermolecular interactions of proteins in solution. For Tau (274-288), it can identify the specific residues involved in the core of oligomers and fibrils.[18][19]

Experimental Protocol:

-

Sample Preparation : Prepare isotopically labeled (15N, 13C) Tau (274-288) peptide for structural studies. For interaction studies, a mixture of labeled and unlabeled or spin-labeled protein can be used.[7]

-

Data Acquisition : Acquire multidimensional NMR spectra (e.g., 1H-15N HSQC) on a high-field NMR spectrometer.

-

Analysis : Monitor changes in resonance intensities (signal broadening) or chemical shifts upon aggregation. Residues that become part of a structured, aggregated core will experience significant line broadening and disappear from the spectrum of the soluble fraction.[3][7] Paramagnetic Relaxation Enhancement (PRE) can be used to identify intermolecular contacts in early-stage oligomers.[7]

Data Presentation:

| NMR Observation | Interpretation | Implication for Tau (274-288) |

| Decreased Resonance Intensity | Residue is part of a large, slow-tumbling aggregate. | Identifies the core of the fibril.[3] |

| Chemical Shift Perturbation | Change in the local chemical environment of a residue. | Indicates conformational changes or binding events. |

| Paramagnetic Relaxation Enhancement | Proximity of a residue to a paramagnetic spin label. | Maps intermolecular interfaces in oligomers.[7] |

| Table 4: Interpretation of NMR data for the analysis of Tau (274-288) aggregation. |

Mass Spectrometry (MS)

Mass spectrometry is used to analyze the composition of Tau aggregates, including identifying post-translational modifications (PTMs) like phosphorylation and ubiquitination that can influence aggregation.[20][21][22] Limited proteolysis coupled with MS can map the protease-resistant core of the fibrils.

Experimental Protocol (Limited Proteolysis):

-

Digestion : Incubate Tau (274-288) aggregates with a protease (e.g., trypsin, pronase) for a limited time.

-

Quenching : Stop the reaction by adding a protease inhibitor or by denaturation.

-

Separation : Separate the resulting peptides using liquid chromatography (LC).

-

MS Analysis : Analyze the peptides by mass spectrometry (e.g., nanoLC-MS/MS) to identify the fragments that were protected from digestion.[23]

-

Mapping : Map the identified protected fragments onto the Tau (274-288) sequence to define the stable, tightly packed core.

Conclusion and Future Directions

The structural analysis of Tau peptide (274-288) aggregates is fundamental to understanding the molecular origins of tauopathies. The methodologies described herein—from kinetic assays to high-resolution structural techniques—provide a robust framework for characterizing the aggregation process. Data consistently show that this peptide fragment readily forms β-sheet-rich fibrils, driven by the PHF6* motif. Future research should focus on integrating these techniques to study the effects of post-translational modifications and the interaction of small molecule inhibitors with this critical nucleation sequence. High-resolution structures of oligomeric intermediates, which are considered highly neurotoxic, remain a key target for drug development professionals.

References

- 1. DSpace [kuscholarworks.ku.edu]

- 2. Structurally distinct polymorphs of Tau aggregates revealed by nanoscale infrared spectroscopy | bioRxiv [biorxiv.org]

- 3. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tau aggregation is driven by a transition from random coil to beta sheet structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tau Aggregation Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 11. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Analyzing Tau Aggregation with Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 15. Characterization of tau fibrillization in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. NMR Studies of Tau Protein in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. curealz.org [curealz.org]

- 21. profiles.wustl.edu [profiles.wustl.edu]

- 22. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]

- 23. Structural mapping techniques distinguish the surfaces of fibrillar 1N3R and 1N4R human tau - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tau Peptide (274-288) in the Propagation of Tauopathies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aggregation and prion-like propagation of the microtubule-associated protein tau are central to the pathology of Alzheimer's disease and other related neurodegenerative disorders, collectively known as tauopathies. Within the complex architecture of the tau protein, specific regions play a critical role in initiating and propagating the misfolding cascade. This technical guide delves into the core functionalities of one such pivotal region: the tau peptide spanning amino acids 274-288. This fragment, located within the microtubule-binding repeat domain, is increasingly recognized for its potent seeding capacity, making it a key target for therapeutic intervention.

The Seeding Cascade: A Prion-Like Mechanism

The propagation of tau pathology is understood to occur through a "prion-like" mechanism, where misfolded tau aggregates, or "seeds," recruit and induce the misfolding of endogenous, soluble tau. This templated aggregation leads to the formation of larger, insoluble fibrils that ultimately constitute the neurofibrillary tangles (NFTs) characteristic of tauopathies. The region encompassing amino acids 274-288 is a critical component of the amyloidogenic core of tau filaments and is directly implicated in this seeding process.

Post-translational modifications within and around this peptide sequence, such as acetylation at lysines 274 and 280, have been shown to enhance tau aggregation and impair its normal function of microtubule binding.[1] These modifications can promote a conformational state that is prone to aggregation and seeding.

Quantitative Assessment of Tau (274-288) Seeding Capacity

The seeding activity of tau peptides is quantified using a variety of in vitro and in vivo models. While studies specifically isolating the 274-288 peptide are limited, research on larger fragments containing this sequence provides significant insights into its contribution to overall seeding potential. The following tables summarize quantitative data from representative experimental systems.

| Assay Type | Tau Construct | Model System | Seeding Activity Metric | Result | Reference |

| FRET-based Biosensor Assay | Tau Repeat Domain (containing 274-288) | HEK293T cells expressing TauRD-CFP/YFP | Percentage of FRET-positive cells | Significant increase in FRET signal upon seeding | [2][3] |

| Thioflavin T (ThT) Aggregation Assay | Recombinant Tau fragments (containing 274-288) | Cell-free | ThT fluorescence intensity | Increased fluorescence, indicating fibril formation | [4] |

| In vivo Seeding Model | Brain extracts containing Tau fragments | Transgenic mice (e.g., PS19) | Immunohistochemical staining for pTau (AT8) | Induction of tau pathology in injected mice | [2][5] |

| Real-Time Quaking-Induced Conversion (RT-QuIC) | Recombinant Tau substrate | N/A | Time to reach threshold fluorescence | Accelerated aggregation in the presence of seeds | [6] |

Experimental Protocols for Assessing Seeding Capacity

Detailed methodologies are crucial for the reproducible assessment of tau seeding. Below are protocols for key experiments cited in the literature, adapted to focus on the potential use of the Tau (274-288) peptide.

FRET-Based Biosensor Cell Assay

This assay quantifies the ability of exogenous tau seeds to induce the aggregation of intracellular tau.

Materials:

-